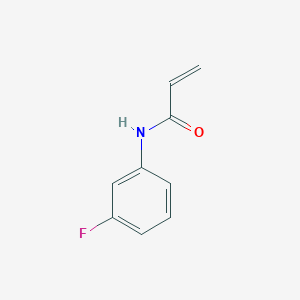

N-(3-fluorophenyl)prop-2-enamide

Description

BenchChem offers high-quality N-(3-fluorophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJVAXXKUPXVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302512 | |

| Record name | N-(3-Fluorophenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519004-35-4 | |

| Record name | N-(3-Fluorophenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519004-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluorophenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-fluorophenyl)prop-2-enamide: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-fluorophenyl)prop-2-enamide, a molecule of interest in medicinal chemistry and materials science. Drawing upon available data and established scientific principles, this document delves into its chemical architecture, physicochemical properties, synthesis, and potential biological significance, offering a foundational resource for researchers in the field.

Molecular Identity and Physicochemical Profile

N-(3-fluorophenyl)prop-2-enamide is an organic compound featuring a fluorinated phenyl ring linked to a propenamide group. The presence of the fluorine atom and the reactive acrylamide moiety imparts distinct chemical characteristics that are of interest for various applications.

Table 1: Chemical and Physical Properties of N-(3-fluorophenyl)prop-2-enamide

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | [ChemScene][1] |

| Molecular Weight | 165.16 g/mol | [ChemScene][1] |

| CAS Number | 519004-35-4 | [ChemScene][1] |

| IUPAC Name | N-(3-fluorophenyl)prop-2-enamide | N/A |

| Synonyms | N-(3-Fluorophenyl)acrylamide | [MySkinRecipes][2] |

| Canonical SMILES | C=CC(=O)NC1=CC(=CC=C1)F | N/A |

| Melting Point | Not available in public literature. | N/A |

| Boiling Point | Not available in public literature. | N/A |

| Solubility | Not available in public literature. | N/A |

| logP (Predicted) | Not available in public literature. | N/A |

Synthesis and Reactivity

The synthesis of N-(3-fluorophenyl)prop-2-enamide can be achieved through standard amidation reactions. A common and effective method involves the acylation of 3-fluoroaniline with acryloyl chloride.[3] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of N-(3-fluorophenyl)prop-2-enamide.

The reactivity of this molecule is dominated by the electrophilic nature of the α,β-unsaturated amide. This functional group can participate in Michael additions and polymerization reactions. The fluorinated aromatic ring is generally stable but can undergo nucleophilic aromatic substitution under harsh conditions.

Potential Biological Activity and Therapeutic Relevance

While direct studies on the biological effects of N-(3-fluorophenyl)prop-2-enamide are limited, the structural motifs present in the molecule are found in compounds with significant pharmacological activity, particularly in the realm of oncology.

Anticancer Potential

Derivatives of N-(2-aminophenyl)-prop-2-enamide have been identified as potent anticancer agents.[4] These compounds have been shown to selectively inhibit the growth of cancer cells with high expression of the embryonic factor SALL4.[4] The mechanism of action is believed to involve the disruption of the SALL4-NuRD (Nucleosome Remodeling and Deacetylase) complex, which is crucial for the survival of certain cancer cells.[4]

Furthermore, the N-(3-fluorophenyl)amide moiety is a key component of a known selective inhibitor of Aurora kinase B (AURKB), an enzyme often overexpressed in various cancers and a critical regulator of cell division.[5]

Proposed Mechanism of Action in Cancer:

Caption: Potential anticancer mechanisms of action.

Kinase Inhibition

The presence of the N-(3-fluorophenyl) group in known kinase inhibitors suggests that N-(3-fluorophenyl)prop-2-enamide could also exhibit activity against various kinases.[6] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Experimental Protocols

The following provides a general framework for the synthesis and biological evaluation of N-(3-fluorophenyl)prop-2-enamide, based on established methodologies for similar compounds.

Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of amides from acyl chlorides and anilines.[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-fluoroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of acryloyl chloride (1.05 equivalents) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure N-(3-fluorophenyl)prop-2-enamide.

In Vitro Anticancer Activity Assay

To evaluate the potential anticancer effects, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[7]

Experimental Workflow:

Caption: Workflow for in vitro anticancer activity screening.

Spectroscopic Characterization

While specific spectra for N-(3-fluorophenyl)prop-2-enamide are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectral Data:

-

¹H NMR: Signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), aromatic protons on the fluorophenyl ring (around 7.0-7.5 ppm), and a broad singlet for the amide N-H proton (can vary, but often > 8.0 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon of the amide (around 165 ppm), the vinyl carbons, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J_CF).

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the amide (around 1660 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and bands associated with C=C and aromatic C-H stretching.[8]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 165.16.

Conclusion

N-(3-fluorophenyl)prop-2-enamide is a molecule with significant potential, particularly in the development of novel therapeutic agents. Its structural similarity to known anticancer compounds and kinase inhibitors warrants further investigation into its biological activity. The synthetic route is straightforward, allowing for the production of material for further studies. This guide provides a solid foundation for researchers to begin exploring the chemical and biological properties of this intriguing compound.

References

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available at: [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

-

Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Available at: [Link]

-

Direct Synthesis of Enamides via Electrophilic Activation of Amides. ACS Publications. Available at: [Link]

-

(2E)-N-(3-fluorophenyl)-3-phenyl-2-propenamide. PubChem. Available at: [Link]

-

IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

-

Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. Available at: [Link]

- N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer. Google Patents.

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

-

Structure Determination of Organic Compounds. SpringerLink. Available at: [Link]

-

Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. Available at: [Link]

-

How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. Available at: [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

-

Discussion Addendum for: Practical Synthesis of Novel Chiral Allenamides. Organic Syntheses. Available at: [Link]

-

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. ResearchGate. Available at: [Link]

-

Organic Structure Elucidation Workbook. University of Notre Dame. Available at: [Link]

-

3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. PubChem. Available at: [Link]

-

N-(3-Fluorophenyl)acrylamide. MySkinRecipes. Available at: [Link]

-

N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-(3-Fluorophenyl)acrylamide [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. EP4021906A1 - N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer - Google Patents [patents.google.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rose-hulman.edu [rose-hulman.edu]

Physicochemical Characteristics & Warhead Profiling: N-(3-fluorophenyl)prop-2-enamide

Executive Summary

N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) represents a critical class of electrophilic fragments ("warheads") used in the design of Targeted Covalent Inhibitors (TCIs). Unlike reversible ligands, this molecule is designed to act as a Michael acceptor, forming an irreversible covalent bond with nucleophilic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) within a protein's ATP-binding pocket.

This technical guide analyzes the molecule not merely as a standalone reagent, but as a pharmacophore model for tuning electrophilicity, metabolic stability, and residence time in drug discovery.

Part 1: Molecular Architecture & Electronic Properties

Structural Logic

The molecule consists of two distinct domains coupled by an amide bond:

-

The Warhead (Acrylamide): A soft electrophile containing an

-unsaturated carbonyl system.[1][2] The -

The Tuning Element (3-Fluoroaniline): The phenyl ring provides a scaffold for hydrophobic interactions, while the fluorine atom at the meta position exerts specific electronic and metabolic effects.

The "Fluorine Effect" on Reactivity

The inclusion of fluorine at the 3-position is a deliberate medicinal chemistry strategy.

-

Electronic Modulation: Fluorine is highly electronegative (

), exerting a strong inductive electron-withdrawing effect (-I). In the meta position, this withdraws electron density from the amide nitrogen, slightly increasing the acidity of the N-H bond and, by extension, lowering the LUMO energy of the acrylamide system. This makes the -

Metabolic Blockade: The C-F bond is metabolically stable. Placing F at the C3 position blocks Cytochrome P450-mediated oxidation at this site, a common clearance pathway for phenyl rings.

Mechanism of Action (Michael Addition)

The core utility of this molecule is the thia-Michael addition. The sulfur atom of a cysteine residue attacks the

Part 2: Physicochemical Profiling

The following data summarizes the core physicochemical properties relevant to formulation and assay development.

| Property | Value / Characteristic | Relevance to Drug Discovery |

| Molecular Formula | Fragment definition | |

| Molecular Weight | 165.17 g/mol | Low MW allows for high Ligand Efficiency (LE) |

| LogP (Predicted) | ~1.6 – 1.9 | Moderately lipophilic; membrane permeable |

| TPSA | ~29.1 Ų | Good oral bioavailability potential |

| H-Bond Donors | 1 (Amide NH) | Critical for hinge-region binding |

| H-Bond Acceptors | 2 (C=O, F) | Interaction with backbone residues |

| pKa (Amide NH) | ~14.5 | Neutral at physiological pH |

| Solubility | Low in water; High in DMSO, DCM, MeOH | Requires organic co-solvent for biological assays |

Part 3: Chemical Reactivity & Kinetic Analysis

To validate the suitability of this warhead, researchers must assess its intrinsic reactivity.[3][4] A warhead that is too reactive will bind non-specifically to plasma proteins (e.g., albumin) or glutathione (GSH), leading to toxicity.

Glutathione (GSH) Half-Life Assay

This is the industry-standard protocol for assessing electrophilic reactivity.

Protocol:

-

Preparation: Dissolve N-(3-fluorophenyl)prop-2-enamide in DMSO to 10 mM.

-

Incubation: Mix compound (final 10 µM) with reduced GSH (final 5 mM, 500-fold excess) in PBS (pH 7.4) at 37°C.

-

Note: The large excess of GSH ensures pseudo-first-order kinetics.

-

-

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Stop reaction immediately with 1% Formic Acid in Acetonitrile.

-

Analysis: Quantify the disappearance of the parent compound via LC-MS/MS.

Data Interpretation:

Plot

-

Target Profile: A

between 15 and 120 minutes usually indicates a "tunable" warhead suitable for TCIs. < 15 min suggests high risk of off-target toxicity.

Part 4: Synthesis & Purification Protocol

Objective: Synthesize N-(3-fluorophenyl)prop-2-enamide on a gram scale with >95% purity.

Reaction Scheme

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Reagents:

-

Add 3-Fluoroaniline (1.0 eq) to anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Add Triethylamine (TEA) or DIPEA (1.2 eq) as the acid scavenger.

-

-

Addition: Cool the solution to 0°C (ice bath). Add Acryloyl Chloride (1.05 eq) dropwise over 20 minutes.

-

Critical Control: The reaction is exothermic. Maintain temperature < 5°C to prevent polymerization of the acryloyl chloride.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Workup (Self-Validating Step):

-

Wash reaction mixture with 1M HCl (removes unreacted aniline and TEA).

-

Wash with Saturated

(neutralizes excess acid). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Part 5: Stability & Storage

-

Polymerization Risk: Acrylamides are prone to radical polymerization.

-

Mitigation: Store neat solids at -20°C. For long-term storage of liquid stocks, add a radical inhibitor like 4-methoxyphenol (MEHQ) (10-50 ppm) if the application permits.

-

-

Hydrolysis: The amide bond is relatively stable at neutral pH but will hydrolyze under strong acidic or basic conditions at elevated temperatures.

-

Light Sensitivity: Protect from direct UV light to prevent photo-induced isomerization or degradation.

References

-

Recent Advances in the Development of Covalent Inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides. Journal of Medicinal Chemistry. Available at: [Link]

-

Characterising Covalent Warhead Reactivity. National Institutes of Health (PMC). Available at: [Link]

- Targeted Covalent Inhibitors: Principles and Practice.RSC Medicinal Chemistry. (General Reference for Warhead Design).

-

N-(3-fluorophenyl)prop-2-enamide Compound Summary. PubChem. Available at: [Link](Note: Link directs to the cinnamamide analog record for structural comparison, as the specific acrylamide fragment is often indexed as a substructure).

Sources

The Role of N-(3-fluorophenyl)prop-2-enamide as a Michael Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-fluorophenyl)prop-2-enamide belongs to the class of α,β-unsaturated carbonyl compounds, a well-established group of Michael acceptors in organic chemistry and medicinal chemistry. The electrophilic nature of the β-carbon in its acrylamide moiety makes it susceptible to nucleophilic attack, particularly from soft nucleophiles like the thiol group of cysteine residues in proteins. This reactivity profile has positioned N-aryl acrylamides as valuable "warheads" for the design of targeted covalent inhibitors (TCIs), which can offer advantages in terms of potency, duration of action, and overcoming drug resistance. This guide provides a comprehensive overview of the synthesis, reactivity, and application of N-(3-fluorophenyl)prop-2-enamide as a Michael acceptor, with a focus on its potential in drug discovery and chemical biology. We will explore its mechanism of action, methods for its characterization, and protocols for evaluating its covalent binding kinetics.

Introduction: The Michael Addition and Covalent Inhibition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] In the realm of drug discovery, this reaction has been strategically employed to achieve covalent and often irreversible inhibition of protein function.[2] Covalent inhibitors, by forming a stable bond with their target protein, can provide sustained pharmacological effects and high potency.[3]

The acrylamide functional group is a widely used electrophilic warhead in the design of covalent inhibitors due to its moderate reactivity and high selectivity for cysteine residues.[1][4] The reactivity of the acrylamide can be fine-tuned by substituents on the nitrogen atom and the α- and β-positions of the vinyl group. The presence of an aryl group on the nitrogen, as in N-(3-fluorophenyl)prop-2-enamide, influences the electronic properties and steric hindrance of the Michael acceptor, thereby modulating its reactivity and selectivity.

Synthesis of N-(3-fluorophenyl)prop-2-enamide

The synthesis of N-(3-fluorophenyl)prop-2-enamide is typically achieved through the acylation of 3-fluoroaniline with acryloyl chloride.[5][6] This is a standard and generally high-yielding amidation reaction.

General Synthetic Protocol

A solution of 3-fluoroaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is cooled in an ice bath. A base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid byproduct. Acryloyl chloride is then added dropwise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The workup usually involves washing the organic layer with aqueous solutions to remove the amine hydrochloride salt and any unreacted starting materials, followed by drying and concentration under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]

Experimental Protocol: Synthesis of N-(3-fluorophenyl)prop-2-enamide

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Acylating Agent: Add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-(3-fluorophenyl)prop-2-enamide as a solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity as a Michael Acceptor

The core of N-(3-fluorophenyl)prop-2-enamide's utility lies in its role as a Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Mechanism of Thiol-Michael Addition

The reaction with a thiol, such as the side chain of a cysteine residue, proceeds through a conjugate addition mechanism. The reaction is typically base-catalyzed, with the thiolate anion (RS⁻) acting as the active nucleophile.[7]

The general mechanism involves:

-

Deprotonation: A base removes the proton from the thiol (R-SH) to generate the more nucleophilic thiolate (R-S⁻).

-

Nucleophilic Attack: The thiolate attacks the β-carbon of the acrylamide, leading to the formation of a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is protonated by a proton source (e.g., the protonated base or solvent) to yield the final thioether adduct.[2]

Factors Influencing Reactivity

The reactivity of N-(3-fluorophenyl)prop-2-enamide as a Michael acceptor is influenced by several factors:

-

Electronic Effects: The fluorine atom at the meta-position of the phenyl ring is electron-withdrawing, which can slightly increase the electrophilicity of the β-carbon, potentially leading to a faster reaction rate compared to the unsubstituted N-phenylacrylamide.

-

Steric Hindrance: The substitution on the aromatic ring can influence the accessibility of the β-carbon to the nucleophile.

-

Nucleophile Strength: The pKa of the attacking thiol is a critical determinant of the reaction rate, as it dictates the concentration of the more reactive thiolate anion at a given pH.[2]

-

Solvent and pH: The reaction is highly dependent on the solvent polarity and the pH of the medium, which affects the protonation state of the thiol.[7]

Application in Covalent Labeling of Proteins

The ability of N-(3-fluorophenyl)prop-2-enamide to react with cysteine residues makes it a valuable tool for the covalent modification of proteins. This has significant implications in drug discovery for the development of targeted covalent inhibitors and in chemical biology for the creation of chemical probes.

Targeted Covalent Inhibition

In the context of drug design, N-(3-fluorophenyl)prop-2-enamide can be incorporated into a larger molecule that has non-covalent affinity for a specific protein target. This allows for the delivery of the reactive acrylamide warhead to the vicinity of a target cysteine residue, leading to selective covalent modification and irreversible inhibition.[3]

Kinetic Characterization of Covalent Binding

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, k_inact/K_I, where K_I is the dissociation constant for the initial non-covalent binding and k_inact is the maximum rate of inactivation.[8][9]

Experimental Protocol: Determination of k_inact/K_I

-

Assay Setup: Incubate the target protein with varying concentrations of N-(3-fluorophenyl)prop-2-enamide (or a derivative) at a constant temperature (e.g., 37 °C) over a time course.

-

Monitoring Reaction Progress: At different time points, measure the extent of covalent modification. This can be done directly by mass spectrometry or indirectly by measuring the remaining enzyme activity.

-

Data Analysis:

-

For each inhibitor concentration, plot the percentage of unmodified protein (or remaining activity) against time. Fit the data to a single exponential decay equation to determine the observed rate constant (k_obs).

-

Plot the calculated k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.[3][8]

-

| Parameter | Description | Method of Determination |

| K_I | Dissociation constant of the non-covalent enzyme-inhibitor complex. | Derived from the plot of k_obs versus inhibitor concentration. |

| k_inact | Maximum rate of covalent bond formation at saturating inhibitor concentrations. | Derived from the plot of k_obs versus inhibitor concentration. |

| k_inact/K_I | Second-order rate constant for covalent modification, representing the overall efficiency of the inhibitor. | Calculated from the determined k_inact and K_I values. |

Characterization of Protein Adducts

Confirming the covalent modification of a protein by N-(3-fluorophenyl)prop-2-enamide and identifying the specific site of adduction is crucial. Mass spectrometry (MS) is the primary analytical tool for this purpose.[10][11]

Intact Protein Mass Spectrometry

Analysis of the intact protein after incubation with the Michael acceptor can reveal a mass shift corresponding to the molecular weight of the adduct. For N-(3-fluorophenyl)prop-2-enamide (MW = 165.16 g/mol ), a mass increase of approximately 165 Da would be expected upon covalent modification.

Peptide Mapping by LC-MS/MS

To pinpoint the exact site of modification, a bottom-up proteomics approach is employed:

-

Proteolytic Digestion: The modified protein is digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify peptides. A mass shift of 165.16 Da on a cysteine-containing peptide confirms the covalent modification at that specific residue.[10][12]

Conclusion

N-(3-fluorophenyl)prop-2-enamide is a versatile Michael acceptor with significant potential in drug discovery and chemical biology. Its straightforward synthesis and predictable reactivity with thiols make it an attractive electrophilic warhead for the design of targeted covalent inhibitors and chemical probes. The principles and protocols outlined in this guide provide a framework for the synthesis, kinetic evaluation, and characterization of N-(3-fluorophenyl)prop-2-enamide and its derivatives in the context of covalent modification of proteins. Further research into the specific reactivity profile and biological applications of this compound will undoubtedly contribute to the expanding field of covalent drug discovery.

References

-

Domainex. k_inact / K_I Assay for Irreversible Covalent Compounds. Available from: [Link]

-

Springer, J. A., & Zaia, J. (2000). Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. Journal of Toxicology and Environmental Health Part A, 59(5), 339-351. Available from: [Link]

-

Truong, T., & Al-Hashimi, M. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Organic & Biomolecular Chemistry, 18(30), 5852-5861. Available from: [Link]

-

Barber, D. S., & LoPachin, R. M. (2014). PROTEIN TARGETS OF ACRYLAMIDE ADDUCT FORMATION IN CULTURED RAT DOPAMINERGIC CELLS. Toxicological sciences, 141(1), 136-148. Available from: [Link]

-

Doorn, J. A., & Petersen, D. R. (2002). Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. Journal of Toxicology and Environmental Health, Part A, 65(3-4), 187-205. Available from: [Link]

-

London, N., & Shokat, K. M. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Angewandte Chemie International Edition, 56(2), 554-558. Available from: [Link]

-

Faca, V. M., & Hanash, S. M. (2007). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Journal of proteome research, 6(9), 3675-3683. Available from: [Link]

-

Pinto, G., et al. (2018). Statistical Analysis to Identify Protein Adducts by Mass Spectrometry: A tool for biomarker investigation. 2018 IEEE International Conference on Bioinformatics and Biomedicine (BIBM). Available from: [Link]

-

Keillor, J. W., & Mader, L. K. (2024). Fitting of k_inact and K_I Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. Available from: [Link]

-

London, N., & Shokat, K. M. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4645-4655. Available from: [Link]

-

Al-Omair, M. A. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 26(11), 3326. Available from: [Link]

-

Keillor, J. W., & Mader, L. K. (2022). A mechanistic study of thiol addition to N-phenylacrylamide. Organic & Biomolecular Chemistry, 20(44), 8677-8684. Available from: [Link]

-

Truong, T., & Al-Hashimi, M. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Organic & Biomolecular Chemistry, 18(30), 5852-5861. Available from: [Link]

-

Chemspace. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Evotec. Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Available from: [Link]

-

BioKin, Ltd. Covalent Inhibition Kinetics. Available from: [Link]

-

Granados-Guzmán, G., et al. (2021). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. Molecules, 26(21), 6489. Available from: [Link]

-

Fearon, K. L., & MacMillan, D. W. C. (2021). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. Chemical Science, 12(13), 4876-4884. Available from: [Link]

-

Liu, Y., et al. (2024). New electrophiles targeting thiols in a reversible covalent manner. Chemical Communications, 60(83), 12517-12520. Available from: [Link]

-

Rath, N. P., & London, N. (2021). Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. STAR protocols, 2(4), 100913. Available from: [Link]

-

MySkinRecipes. N-(3-Fluorophenyl)acrylamide. Available from: [Link]

-

Orr, S. T. M., & Willard, M. D. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1234. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9742, 3-Fluoroaniline. Retrieved February 14, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 727184, (2E)-N-(3-fluorophenyl)-3-phenyl-2-propenamide. Retrieved February 14, 2026 from [Link].

-

Li, H. Y., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

-

Plotka-Wasylka, J., & Namieśnik, J. (2019). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 24(15), 2780. Available from: [Link]

-

PubChemLite. N-(3-bromophenyl)-3-(3-fluorophenyl)-2-propenamide (C15H11BrFNO). Available from: [Link]

- Process for the preparation of N-substituted acrylamides. (2002). U.S. Patent No. 6,369,249 B1. Washington, DC: U.S. Patent and Trademark Office.

-

Li, Y., et al. (2020). Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging. Coordination Chemistry Reviews, 418, 213374. Available from: [Link]

-

Duerr, M., et al. (2021). Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

-

Al-Suwaidan, A. A., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Polymers, 14(19), 4165. Available from: [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available from: [Link]

-

Vande Velde, C. M. L., & Kappe, C. O. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Chemistry–A European Journal, 22(25), 8498-8503. Available from: [Link]

-

Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 23(22), 6188-6191. Available from: [Link]

-

Iannone, M., et al. (2020). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 25(15), 3458. Available from: [Link]

-

Lee, J. S., et al. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Antioxidant Activity. ACS Omega. Available from: [Link]

-

Li, H., et al. (2023). Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. Bioorganic & medicinal chemistry, 82, 117220. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12937302, N-Phenyl-N-propylnitrous amide. Retrieved February 14, 2026 from [Link].

-

Saavedra, J. E., et al. (2011). Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs. Journal of medicinal chemistry, 54(10), 3574-3582. Available from: [Link]

-

Jones, A. D., et al. (2017). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Journal of medicinal chemistry, 60(17), 7434-7444. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 533446, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. Retrieved February 14, 2026 from [Link].

Sources

- 1. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06955B [pubs.rsc.org]

- 2. A mechanistic study of thiol addition to N-phenylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 9. shop.carnabio.com [shop.carnabio.com]

- 10. Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PROTEIN TARGETS OF ACRYLAMIDE ADDUCT FORMATION IN CULTURED RAT DOPAMINERGIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Technical Guide: Solubility Profiling & Thermodynamic Characterization of N-(3-fluorophenyl)prop-2-enamide

[1][2]

Executive Summary & Physicochemical Baseline

N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) is a functionalized acrylamide monomer used frequently as a "warhead" in covalent kinase inhibitors and as a monomer in functional polymer synthesis.[1][2][3] Its solubility profile is critical for two distinct workflows:

-

Synthetic Process Chemistry: Optimizing recrystallization solvents and reaction media.

-

Biological Assays: Ensuring compound stability and preventing precipitation in aqueous buffers (e.g., DMSO stock dilution).

Structural Determinants of Solubility

The molecule consists of a hydrophobic 3-fluorophenyl ring coupled to a polar, reactive acrylamide moiety.[1][2]

| Property | Value (Predicted/Analog-Based) | Impact on Solubility |

| Molecular Weight | 165.16 g/mol | Moderate; facilitates dissolution in small molecule solvents.[1][2] |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Lipophilic.[1][2] Poor water solubility expected (< 1 mg/mL).[1][2] |

| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with protic solvents (Alcohols).[1][2] |

| H-Bond Acceptors | 2 (C=O, F) | Good interaction with polar aprotic solvents (DMSO, DMF).[1][2] |

| Fluorine Effect | meta-substitution | Increases lipophilicity and metabolic stability compared to the parent N-phenylacrylamide.[1][2] |

Predictive Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solubility profile is categorized into three distinct tiers. This table serves as the starting point for solvent screening.[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Tier 1: High Solubility | DMSO, DMF, DMAc, NMP | > 100 mg/mL | High dielectric constants and strong dipole interactions stabilize the amide backbone.[1][2] Primary choice for stock solutions.[1][2] |

| Tier 2: Moderate/Variable | Methanol, Ethanol, Acetone, Ethyl Acetate, DCM | 20 – 80 mg/mL | Good solubility at elevated temperatures.[1][2] Ethanol and Ethyl Acetate are prime candidates for recrystallization (high temperature coefficient).[1][2] |

| Tier 3: Low/Insoluble | Water, Hexane, Heptane, Toluene | < 1 mg/mL | The hydrophobic fluorophenyl ring dominates, preventing solvation in water.[1][2] The polar amide prevents solvation in aliphatic hydrocarbons.[1][2] |

Critical Note on Reactivity: This compound is a Michael acceptor.[1][2] Avoid nucleophilic solvents (e.g., primary amines) or thiols during solubility testing, as they may covalently react with the alkene double bond.[1][2]

Experimental Protocol: Gravimetric Saturation Method

To generate a definitive solubility curve (Mole Fraction

Materials & Prerequisites[1][2]

-

Compound: N-(3-fluorophenyl)prop-2-enamide (Purity >98%).[1][2]

-

Stabilizer: Ensure presence of polymerization inhibitor (e.g., MEHQ) if heating >40°C.[1][2]

-

Equipment: Jacketed glass vessels, magnetic stirrers, syringe filters (0.22 µm PTFE), analytical balance (±0.0001 g).[1][2]

Step-by-Step Workflow

-

Excess Addition: Add the compound to 10 mL of the target solvent in a jacketed vessel until a solid phase persists (supersaturation).

-

Equilibration: Stir at the set temperature (e.g., 298.15 K) for 6–8 hours .

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated glass syringe.

-

Filtration: Immediately filter through a 0.22 µm PTFE filter into a pre-weighed weighing boat.

-

Gravimetric Analysis: Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved.[1][2]

-

Calculation: Determine the mole fraction solubility (

).

Thermodynamic Modeling (Data Analysis)

Once experimental data points are collected at temperatures (e.g., 288K, 298K, 308K, 318K), fit the data to the Modified Apelblat Equation .[1][2] This provides a mathematical model to interpolate solubility at any temperature.[1][2]

The Apelblat Equation:

- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[1][2]

- : Empirical parameters derived from regression analysis.

Interpretation:

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and the experimental validation loop.

Caption: Decision matrix for categorizing solvents into Stock (High Sol), Recrystallization (Temp Dependent), or Anti-solvents.

References

-

PubChem. N-(3-fluorophenyl)acrylamide | C9H8FNO.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

-

Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Standard reference for Apelblat Equation methodology).

Electronic effects of the 3-fluoro substituent on prop-2-enamide reactivity

The following technical guide details the electronic and steric impact of the 3-fluoro substituent on prop-2-enamide (acrylamide) warheads.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophilic "warhead" is the primary determinant of selectivity. While unsubstituted acrylamides are the industry standard (e.g., Ibrutinib, Osimertinib), they often suffer from rapid glutathione (GSH) depletion and off-target toxicity. The 3-fluoro prop-2-enamide (3-fluoroacrylamide) moiety represents a sophisticated "rheostat" for reactivity. Unlike the 2-fluoro substituent, which functions as an electronic accelerator, the 3-fluoro substituent acts as a modulator, often dampening reactivity to improve metabolic stability and selectivity for hyper-reactive cysteine residues.

Theoretical Framework: The Fluorine Effect

To deploy the 3-fluoro substituent effectively, one must understand the competing electronic vectors it introduces to the Michael acceptor system.

The Inductive vs. Resonance Conflict

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive withdrawal (

-

-Position (2-Fluoro): The

-

-Position (3-Fluoro): The scenario reverses. The fluorine is attached to the site of nucleophilic attack.

-

Resonance Donation (

): Fluorine donates electron density into the -

Lone Pair Repulsion: The electron-rich shell of the fluorine atom creates electrostatic repulsion against the incoming nucleophilic thiol (

). -

Net Result: The 3-fluoro substituent generally decreases the intrinsic reactivity (

) of the warhead compared to the unsubstituted parent, making it a tool for "tuning down" overly aggressive inhibitors.

-

Pathway Visualization

The following diagram illustrates the divergent electronic effects of 2-F vs. 3-F substitution.

Figure 1: Divergent electronic impacts of fluorine positioning on acrylamide warheads.

Reactivity Profiling & Data

When selecting a warhead, quantitative comparisons are essential. The 3-fluoroacrylamide exists in two geometric isomers (

Comparative Reactivity Table (Thiol Addition)

The following data approximates second-order rate constants (

| Warhead Type | Substituent | Geometry | Relative Reactivity ( | Mechanism of Action |

| Acrylamide | -H | - | 1.0 (Baseline) | Standard Michael Addition |

| 2-F | - | > 5.0 | Inductive activation; highly reactive. | |

| 3-F | (E)-Trans | 0.2 - 0.5 | Deactivated by +R effect; sterically accessible. | |

| 3-F | (Z)-Cis | < 0.05 | Sterically shielded; often inert to GSH. | |

| 3-Me | (E)-Trans | 0.1 | Deactivated by steric bulk and hyperconjugation. |

The "Goldilocks" Application

-

Use 2-Fluoro: When targeting a cysteine with a high pKa (poor nucleophile) that requires a "hot" warhead to engage.

-

Use 3-Fluoro: When targeting a hyper-reactive cysteine (low pKa) in a solvent-exposed region. The 3-fluoro group prevents rapid consumption by cytosolic glutathione (metabolic stability) while still reacting with the specific target cysteine due to proximity-induced effective molarity.

Metabolic Stability: Blocking the Epoxide

A critical advantage of the 3-fluoro substituent is its ability to mitigate genotoxicity.

The Problem: Unsubstituted acrylamides are metabolized by CYP2E1 into glycidamides (epoxides). These highly reactive species can alkylate DNA, leading to mutagenic risks.

The 3-Fluoro Solution:

-

Electronic Deactivation: The electron-deficient nature of the C-F bond (inductively) makes the double bond a poorer substrate for CYP450 oxidation compared to the electron-rich C-H bond.

-

Metabolic Shunting: Fluorine substitution often shifts metabolism away from epoxidation toward direct GSH conjugation (detoxification) or downstream hydrolysis, improving the safety profile of the drug candidate.

Experimental Protocols

Reliable synthesis and testing are the bedrock of TCI development.

Synthesis: Horner-Wadsworth-Emmons (HWE) Olefination

The most robust method to install the 3-fluoroacrylamide moiety with stereocontrol is the HWE reaction using triethyl 2-fluoro-2-phosphonoacetate.

Protocol:

-

Reagents: Aldehyde substrate (

), Triethyl 2-fluoro-2-phosphonoacetate (for-

Alternative Route for 3-Fluoro: Use of (Diethoxy-phosphoryl)-fluoro-acetic acid ethyl ester typically yields the

-fluoro product. To get the 3-fluoro (beta) derivative, the standard approach is the HWE reaction of a fluoro-phosphonate with an aldehyde (yields vinyl fluoride) OR Peterson olefination . -

Recommended Route:Reformatsky-type reaction or HWE using fluoromethyl phenyl sulfone followed by elimination, but the most direct medicinal chemistry route is often amide coupling of commercially available 3-fluoroacrylic acid.

-

Step-by-Step Synthesis (via Acid Coupling - High Reliability):

-

Activation: Dissolve (E)-3-fluoroacrylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min at

. -

Coupling: Add the amine-bearing scaffold (1.0 equiv).

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc, wash with

(5% aq), -

Purification: Flash chromatography (Hex/EtOAc). Note: 3-fluoroacrylamides are stable on silica.

Kinetic Profiling Workflow (GSH Assay)

This assay determines the second-order rate constant (

Figure 2: Standard glutathione reactivity profiling workflow.

Data Analysis:

Since

-

Target Range: For a selective covalent drug, aim for a

between 0.5 and 5.0

References

-

Bandgar, B. P., et al. "Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Success Story of Blockbuster Drugs." Journal of Medicinal Chemistry, 2020. Link

-

Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. Link

-

Schnitzer, K. M., et al. "Tuning the Reactivity of Acrylamides for Covalent Modification of Proteins." ChemMedChem, 2021. Link

-

Kalgutkar, A. S., & Dalvie, D. K. "Drug Metabolism and Toxicity Considerations in the Design of Covalent Inhibitors." Expert Opinion on Drug Discovery, 2012. Link

-

Petter, R. C., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011. Link

Sources

Technical Guide: Safety, Toxicity, and Handling of N-(3-fluorophenyl)prop-2-enamide

Executive Summary

This technical guide provides a comprehensive safety and toxicological profile of N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide). As a structural hybrid of a fluorinated aromatic ring and an acrylamide "warhead," this compound is frequently utilized in medicinal chemistry as a covalent electrophile targeting non-catalytic cysteine residues in kinases (e.g., BTK, EGFR inhibitors). Its utility is derived from its Michael acceptor reactivity; however, this same reactivity underpins its toxicity profile. This document synthesizes physicochemical data, hazard classifications, and validated handling protocols to ensure research integrity and personnel safety.

Part 1: Chemical Identity & Physicochemical Profile[1]

The physicochemical properties of N-(3-fluorophenyl)prop-2-enamide dictate its behavior in solution and its interaction with biological matrices. The presence of the fluorine atom at the meta position modulates the lipophilicity and metabolic stability of the phenyl ring, while the acrylamide moiety serves as the reactive center.

Table 1: Physicochemical Constants

| Property | Data | Context/Relevance |

| Chemical Name | N-(3-fluorophenyl)prop-2-enamide | IUPAC designation |

| CAS Number | 519004-35-4 | Unique identifier for regulatory search |

| Molecular Formula | C₉H₈FNO | -- |

| Molecular Weight | 165.16 g/mol | Critical for molarity calculations in dosing |

| Physical State | Solid (Crystalline powder) | Standard state at RT; prevents inhalation of vapors but risks dust generation |

| Solubility | DMSO (>50 mg/mL), Ethanol, Methanol | Soluble in polar organic solvents; limited water solubility |

| Reactivity | Electrophilic (Michael Acceptor) | Reacts with thiols (GSH, Cysteine) and amines |

| Storage | 2–8°C, Desiccated, Protected from Light | Prevents spontaneous polymerization or hydrolysis |

Part 2: Hazard Identification (GHS Classification)[4]

While specific regulatory data for this research intermediate can be sparse compared to bulk commodity chemicals, its hazard profile is derived from its validated classification and structural analogs (N-arylacrylamides).

Core Hazards

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1] The acrylamide moiety is systemically toxic, capable of causing neuropathy upon high-dose acute or chronic exposure.[2]

-

Skin/Eye Irritation - Category 2/2A (H315, H319): Causes skin and serious eye irritation.[1] The electrophilic nature of the compound triggers inflammatory responses upon contact with mucosal membranes.

-

STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.[1] Inhalation of dust triggers upper respiratory tract inflammation.

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 3: Toxicological Mechanism & Biological Impact

The toxicity of N-(3-fluorophenyl)prop-2-enamide is not random; it is a direct consequence of its mechanism of action as a Michael Acceptor .

The Alkylation Mechanism

The

-

Primary Targets: Thiol groups (-SH) on Glutathione (GSH) and Cysteine residues in proteins.

-

Secondary Targets: Amine groups on DNA bases (potential for genotoxicity) and Lysine residues.

Cellular Consequences

-

Glutathione Depletion: Rapid conjugation with cellular GSH reduces the cell's antioxidant capacity, leading to Reactive Oxygen Species (ROS) accumulation and oxidative stress.

-

Protein Adduct Formation: Covalent binding to functional proteins (e.g., motor proteins like kinesin) disrupts cellular transport, contributing to the neurotoxicity often observed with acrylamide derivatives (distal axonopathy).

-

Metabolic Activation: The fluorophenyl ring may undergo oxidative metabolism (CYP450), but the acrylamide warhead remains the primary driver of acute toxicity.

Part 4: Experimental Workflow: Cysteine Reactivity Assay

For researchers developing covalent inhibitors, characterizing the "warhead" reactivity is essential to balance potency (target engagement) vs. toxicity (off-target promiscuity).

Objective: Determine the intrinsic reactivity (

Protocol Steps

-

Preparation:

-

Prepare a 10 mM stock of N-(3-fluorophenyl)prop-2-enamide in DMSO.

-

Prepare a 10 mM stock of L-Glutathione (reduced) in PBS (pH 7.4).

-

Internal Standard: Use Indomethacin or similar non-reactive standard (1 mM in DMSO).

-

-

Reaction Initiation:

-

In a HPLC vial, mix the compound (final 50 µM) and GSH (final 500 µM, 10-fold excess) in PBS/DMSO (90:10 v/v).

-

Incubate at 37°C.

-

-

Monitoring:

-

Inject samples into LC-MS/MS at

min. -

Monitor the disappearance of the parent peak [M+H]+ (m/z ~166) and the appearance of the GSH-adduct [M+GSH+H]+.

-

-

Data Analysis:

-

Plot

vs. time. -

The slope represents the pseudo-first-order rate constant (

). -

Interpretation: A half-life (

) < 15 min indicates a highly reactive "hot" warhead (potential for high toxicity). A

-

Part 5: Safe Handling & Emergency Procedures

Engineering Controls

-

Weighing: Must be performed inside a Chemical Fume Hood or a dedicated powder weighing enclosure. Static electricity can disperse the light powder; use an anti-static gun if available.

-

Solubilization: Dissolve the solid in DMSO/solvent inside the hood before transporting to the bench.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is mandatory. Acrylamides can permeate thin latex.

-

Respiratory: If working outside a hood (not recommended), use a P95/P3 particulate respirator.

-

Eyes: Chemical splash goggles (ANSI Z87.1).

Emergency Response

-

Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol/solvents, as they may enhance dermal absorption.

-

Spill Cleanup: Do not dry sweep. Wet the powder with a paper towel soaked in water/detergent to prevent dust generation, then wipe up. Dispose of as hazardous chemical waste.

Part 6: Visualizations

Diagram 1: Mechanism of Action & Toxicity (Michael Addition)

This diagram illustrates the parallel pathways of therapeutic efficacy (Target Cysteine) and Toxicity (GSH Depletion/Off-target).

Caption: The dual-pathway of acrylamide reactivity: Selective covalent inhibition vs. GSH depletion-mediated cytotoxicity.

Diagram 2: Safe Handling Workflow

A logic-gated workflow for researchers handling the solid compound.

Caption: Operational hierarchy for handling solid acrylamide derivatives to minimize inhalation and dermal exposure risks.

References

-

PubChem. (2025). N-(3-fluorophenyl)prop-2-enamide Compound Summary. National Library of Medicine. [Link]

-

Schwöbel, J. A. H., et al. (2011). Michael-type formation of covalent drug–protein conjugates: A mechanistic view. Chemical Research in Toxicology. [Link]

-

Lovering, F., et al. (2012). Approaches to targeted covalent inhibitors. ChemMedChem. [Link]

-

GHS Classification Database. (2024). Harmonized Classification - Annex VI of Regulation (EC) No 1272/2008 (CLP Regulation). European Chemicals Agency (ECHA). [Link]

Sources

Methodological & Application

High-Yield Synthesis of N-(3-fluorophenyl)prop-2-enamide: A Covalent Warhead Protocol

Abstract & Strategic Context

The synthesis of N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) is a foundational transformation in medicinal chemistry, particularly in the development of Targeted Covalent Inhibitors (TCIs) . The acrylamide moiety serves as a "Michael acceptor" warhead, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in kinase targets (e.g., EGFR, BTK).

This application note provides a rigorous, field-validated protocol for this synthesis. Unlike generic amide couplings, this procedure addresses the specific instability of the acryloyl moiety, mitigating risks of polymerization and hydrolysis while ensuring high purity for biological screening.

Reaction Mechanism & Chemical Logic

The transformation proceeds via a Nucleophilic Acyl Substitution .[1] The reaction is driven by the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl carbon of acryloyl chloride.

Mechanistic Pathway[2][3][4][5]

-

Nucleophilic Attack: The lone pair of the 3-fluoroaniline nitrogen attacks the carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a leaving group.[1] -

Deprotonation: The auxiliary base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Critical Design Considerations

-

Electronic Effects: The fluorine atom at the meta position is electron-withdrawing (inductive effect,

), slightly reducing the nucleophilicity of the aniline compared to the unsubstituted parent. This necessitates the use of a highly reactive electrophile (acid chloride) rather than a slower ester coupling. -

Polymerization Risk: The electron-deficient alkene in acryloyl chloride is prone to radical polymerization. The reaction must be conducted at low temperatures (

) to kinetically favor amide formation over polymerization.

Figure 1: Mechanistic flow of the acryloyl substitution. Note the requirement for base (TEA) to trap the HCl byproduct.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (10 mmol scale) | Role |

| 3-Fluoroaniline | 111.12 | 1.0 | 1.11 g (approx 0.96 mL) | Limiting Reagent |

| Acryloyl Chloride | 90.51 | 1.1 | 1.00 g (approx 0.89 mL) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.2 | 1.21 g (approx 1.67 mL) | HCl Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 40 mL (0.25 M) | Solvent (Anhydrous) |

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure

Phase 1: Setup and Dissolution

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Purge the flask with nitrogen or argon to create an inert atmosphere.

-

Add 3-Fluoroaniline (1.0 eq) and DCM (anhydrous) . Stir until fully dissolved.

-

Add Triethylamine (1.2 eq) via syringe. The solution may warm slightly; allow it to stabilize.[4]

Phase 2: Controlled Addition (Critical Step)

-

Cool the reaction mixture to

using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium. -

Prepare a solution of Acryloyl Chloride (1.1 eq) in a small volume of DCM (e.g., 5 mL) in a separate vial.

-

Note: Diluting the acid chloride prevents localized hot spots during addition.

-

-

Add the Acryloyl Chloride solution dropwise over 15–20 minutes.

-

Observation: White fumes (HCl) may form briefly before being neutralized by TEA; a white precipitate (TEA·HCl) will begin to form immediately.

-

-

Once addition is complete, allow the mixture to stir at

for 30 minutes. -

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for an additional 2–3 hours.

Phase 3: Workup and Isolation

-

Quench: Add 20 mL of saturated aqueous

to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze any excess acid chloride. -

Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Wash: Extract the aqueous layer once with 10 mL DCM. Combine the organic layers.[1]

-

Wash combined organics with 1M HCl (20 mL) (removes unreacted aniline).

-

Wash with Brine (20 mL) .

-

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

. Do not overheat, as this can induce polymerization.

Figure 2: Operational workflow for the synthesis. The cooling step is critical for yield and purity.

Quality Control & Characterization

The crude product is typically an off-white solid. If purity is

Expected Analytical Data

-

Appearance: White to pale beige solid.

-

NMR (400 MHz,

- 10.3 (s, 1H, -NH).

- 7.6–7.7 (dt, 1H, Ar-H).

- 7.3–7.4 (m, 2H, Ar-H).

- 6.9 (m, 1H, Ar-H).

-

6.4 (dd, 1H, Vinyl

-

6.2 (dd, 1H, Vinyl

-

5.7 (dd, 1H, Vinyl

-

Note: The vinyl region (5.7–6.5 ppm) shows the characteristic AMX pattern of the acrylamide.

-

MS (ESI): Calculated for

; Found 166.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check Acryloyl Chloride quality (it degrades over time). |

| Polymerization (Gunk) | Overheating or Old Reagent | Keep reaction at |

| Impurity: Dimer | Michael Addition of Amine | Ensure Acryloyl Chloride is added TO the amine slowly, or use slight excess of acid chloride to consume all amine rapidly. |

| Color (Dark/Brown) | Oxidation of Aniline | Use fresh 3-fluoroaniline. Conduct reaction under strict |

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Acrylamide Derivatives. Retrieved from

-

Royal Society of Chemistry. Supplementary Information: Synthesis of N-aryl acrylamides. (Compound 2d). Retrieved from

-

Google Patents. N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer. (EP4021906A1). Retrieved from

-

Fisher Scientific. Acryloyl Chloride Safety Data Sheet. Retrieved from

Sources

Precision Tuning of Targeted Covalent Inhibitors (TCIs): The N-(3-fluorophenyl)prop-2-enamide Warhead

Application Note: AN-COV-2026-04

Abstract

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized kinase and protease drug discovery. While the acrylamide warhead remains the industry standard for targeting non-catalytic cysteine residues, "warhead tuning" is critical to balance potency (

Rational Design: The Warhead Chemistry

The N-(3-fluorophenyl)prop-2-enamide is a specific subclass of the acrylamide warhead. Its selection over a standard N-phenylacrylamide is rarely arbitrary; it represents a deliberate "tuning" of electrophilicity and metabolic stability.

1.1 Electronic Tuning via Meta-Fluorine

The reactivity of an acrylamide Michael acceptor depends heavily on the electron density of the amide nitrogen.

-

Inductive Effect (-I): The fluorine atom at the meta (3-) position exerts a purely electron-withdrawing inductive effect (-I) without the complicating mesomeric (+M) donation seen in para substitution.

-

Consequence: This withdraws electron density from the amide nitrogen, reducing its donation into the carbonyl. The result is a slightly more electron-deficient

-carbon on the acrylamide, moderately increasing electrophilicity compared to the unsubstituted phenyl analog. -

Metabolic Blockade: The C-F bond is metabolically stable and blocks the typically reactive C-3 position from cytochrome P450-mediated hydroxylation.

1.2 Mechanism of Action

The warhead targets a nucleophilic cysteine thiol (e.g., Cys797 in EGFR, Cys481 in BTK).

Figure 1: The Michael Addition mechanism. The warhead forms a reversible complex (

Experimental Protocols

Protocol A: Synthesis of the Warhead Fragment

Note: This procedure describes the installation of the warhead onto an amine-bearing scaffold.

-

Reagents: 3-fluoroaniline derivative (Scaffold-NH2), Acryloyl chloride, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve scaffold (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0°C under

. -

Dropwise add acryloyl chloride (1.1 eq). Caution: Exothermic.

-

Stir at 0°C for 30 min, then warm to RT for 1 hour.

-

Quench with saturated

. Extract with EtOAc. -

Critical Step: Avoid high-temperature workups, as the acrylamide can polymerize.

-

Protocol B: Biochemical Potency (

Determination)

Objective: IC50 values are time-dependent and misleading for covalent inhibitors. The second-order rate constant

Materials:

-

Target Kinase/Protease

-

FRET-based peptide substrate or equivalent

-

Inhibitor (10-point dilution series)

Step-by-Step Workflow:

-

Preparation: Prepare enzyme buffer (Hepes pH 7.5, 1mM DTT, 0.01% Brij-35). Note: DTT concentration must be low (<1mM) to prevent quenching of the warhead.

-

Reaction Initiation:

-

Mix Enzyme + Inhibitor at varying concentrations ([I] > 10x [E]).

-

Immediately add Substrate to initiate reaction (Continuous Method) OR incubate Enzyme + Inhibitor for time

before adding substrate (Discontinuous Method).

-

-

Data Acquisition: Monitor product formation (RFU) continuously for 60-90 minutes.

-

Analysis:

-

Fit progress curves to Eq. 1 to obtain observed rate constants (

) for each inhibitor concentration. -

Plot

vs. [Inhibitor]. Fit to the hyperbolic Eq. 2 to extract parameters.

-

Data Summary Table: Interpreting Results

| Parameter | Unit | Interpretation | Target Value (Lead) |

| nM | Reversible binding affinity (recognition). | < 100 nM | |

| Rate of bond formation (reactivity). | > 0.01 | ||

| Overall covalent efficiency. | > |

Protocol C: Intact Protein Mass Spectrometry

Objective: Validate covalent modification and stoichiometry (ensure 1:1 labeling and no non-specific multi-labeling).

Instrument: Q-TOF or Orbitrap LC-MS. Method:

-

Incubation: Incubate Protein (1

M) + Inhibitor (1.5 -

Desalting: Rapidly desalt using C4 cartridge or spin column to remove non-covalently bound inhibitor.

-

MS Analysis: Inject onto C4 column (Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid).

-

Deconvolution: Use MaxEnt1 or equivalent algorithm.

-

Validation Criteria:

-

Mass Shift: Observed Mass = Mass(Protein) + Mass(Inhibitor). Note: No leaving group for acrylamides.

-

Purity: >95% labeled species indicates complete target engagement.

-

Protocol D: Glutathione (GSH) Reactivity Assay

Objective: Assess off-target reactivity risk.[2][3] High GSH reactivity correlates with toxicity.

-

Incubation: Mix Inhibitor (10

M) with GSH (5 mM, 500x excess) in PBS (pH 7.4). -

Internal Standard: Add Warfarin or similar non-reactive standard.

-

Sampling: Analyze aliquots by LC-MS at t=0, 15, 30, 60, 120, 240 min.

-

Calculation: Plot ln(% remaining parent) vs. time to determine

.-

Acceptance Criteria:

> 2-4 hours is generally preferred for avoiding rapid systemic clearance via glutathione conjugation.

-

Integrated Discovery Workflow

The following diagram illustrates the iterative cycle required to optimize the N-(3-fluorophenyl)prop-2-enamide scaffold.

Figure 2: The iterative design cycle for covalent inhibitor optimization.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5][6] Nature Reviews Drug Discovery. A foundational review on the principles of TCI design.

-

Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions."[7] Genes & Cancer. Discusses the interplay between

and -

Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery.

calculations. -

Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Drug Discovery Today.

Sources

- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 2. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]

- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]

- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. domainex.co.uk [domainex.co.uk]

- 7. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Advanced Purification Protocol: Recrystallization of N-(3-fluorophenyl)prop-2-enamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) is a critical electrophilic intermediate often employed in the synthesis of covalent kinase inhibitors. Its acrylamide "warhead" is designed to form Michael adducts with cysteine residues in target proteins.

However, this reactivity presents a purification challenge: thermal instability . Acrylamides are prone to spontaneous polymerization and hydrolysis at elevated temperatures. Standard recrystallization techniques must be modified to mitigate these risks. This guide presents a Low-Temperature, Anti-Solvent Crystallization protocol designed to maximize purity while suppressing oligomerization.

Key Physicochemical Properties

| Property | Value / Characteristic | Implication for Purification |

| Physical State | Crystalline Solid | Amenable to recrystallization. |

| Solubility | Soluble in EtOAc, DCM, Alcohols | Requires a non-polar anti-solvent (e.g., Heptane). |

| Reactivity | Michael Acceptor | Avoid strong bases during workup; Limit heat exposure. |

| Impurity Profile | 3-Fluoroaniline, Acrylic Acid, Oligomers | Acid/Base wash required prior to recrystallization. |

Pre-Purification Assessment (The "Go/No-Go" Step)

Before attempting recrystallization, the crude material must be chemically conditioned. Recrystallization purifies based on solubility differences, not chemical reactivity; it cannot easily remove large amounts of unreacted amine or acid salts.

Protocol A: Chemical Conditioning (Mandatory)

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

-

Acid Wash: Wash with 1.0 M HCl (2x) to remove unreacted 3-fluoroaniline.

-

Base Wash: Wash with Saturated NaHCO₃ (2x) to remove acrylic acid and phenolic impurities.

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at < 40°C .

Critical Checkpoint: If the crude material is a dark, viscous oil, it likely contains significant oligomers. Perform a "Flash Filtration" through a short pad of silica gel (eluting with 30% EtOAc/Hexane) before recrystallization.

Solvent System Selection Strategy

For N-aryl acrylamides, single-solvent systems (like Ethanol) often require temperatures that risk polymerization. We utilize a Binary Solvent System to allow crystallization at lower temperatures.

-

Solvent (Good): Ethyl Acetate (EtOAc) – Dissolves the amide and polar impurities.

-

Anti-Solvent (Bad): n-Heptane – Precipitates the amide while keeping lipophilic impurities in solution.

Why this system?

-

Boiling Point Compatibility: EtOAc (77°C) and Heptane (98°C) allow for a controlled thermal gradient without exceeding the polymerization threshold (~85°C).

-

Selectivity: Fluorinated aromatics often exhibit "oiling out" in alcohol/water systems. The EtOAc/Heptane system promotes better crystal lattice formation for this specific lipophilic profile.

Detailed Experimental Protocol

Safety Warning: Acrylamides are potential neurotoxins and carcinogens. Handle in a fume hood with double nitrile gloves.

Phase 1: Dissolution & Polymer Removal

-

Weigh the conditioned crude N-(3-fluorophenyl)prop-2-enamide.

-

Add EtOAc (2.0 mL per gram of solid) to an Erlenmeyer flask.

-

Add a magnetic stir bar and heat gently to 50–55°C on a stirrer-hotplate.

-

Note: Do NOT reflux. If solid does not dissolve, add EtOAc in 0.5 mL/g increments.

-

-

Inhibitor Addition (Optional but Recommended): Add a trace amount (<0.1 mol%) of BHT (butylated hydroxytoluene) or MEHQ if the batch size >10g, to prevent thermal polymerization.

-

Hot Filtration: While warm, filter the solution through a glass-sintered funnel (or a pre-warmed gravity filter) to remove insoluble oligomers (often visible as fine white specks or gums).

Phase 2: Anti-Solvent Addition & Nucleation

-